molecular formula C6H10O3S B14420060 2-Methyl-1lambda~6~-thiane-1,1,3-trione CAS No. 83925-76-2

2-Methyl-1lambda~6~-thiane-1,1,3-trione

Cat. No.: B14420060
CAS No.: 83925-76-2
M. Wt: 162.21 g/mol
InChI Key: QCOPWTQHYKWKDP-UHFFFAOYSA-N
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Description

2-Methyl-1lambda~6~-thiane-1,1,3-trione is an organic compound with the molecular formula C6H10O3S It is a sulfur-containing heterocycle, specifically a thiopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1lambda~6~-thiane-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylthiol with a suitable oxidizing agent to form the desired thiopyran ring structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1lambda~6~-thiane-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

2-Methyl-1lambda~6~-thiane-1,1,3-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda~6~-thiane-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1lambda~6~-thiane-1,1,4-trione
  • 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione

Uniqueness

2-Methyl-1lambda~6~-thiane-1,1,3-trione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for various applications.

Properties

CAS No.

83925-76-2

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-methyl-1,1-dioxothian-3-one

InChI

InChI=1S/C6H10O3S/c1-5-6(7)3-2-4-10(5,8)9/h5H,2-4H2,1H3

InChI Key

QCOPWTQHYKWKDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCS1(=O)=O

Origin of Product

United States

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